NSC697923

描述

NSC697923 是一种针对 E2 泛素连接酶 Ubc13-Uev1A 的小分子抑制剂。该化合物因其潜在的治疗应用,特别是在癌症治疗中的应用而备受关注。 研究表明,它可以阻断 Ubc13 和泛素硫酯共轭物的形成,抑制弥漫性大 B 细胞淋巴瘤细胞中组成性 NF-κB 的活性 .

准备方法

NSC697923 通常以冻干粉形式提供。在实验室使用中,可以将其溶解在二甲基亚砜 (DMSO) 中,制成 10 mM 的储备溶液。该化合物在冻干形式下于 -20ºC 储存时稳定 24 个月。 溶液应在 -20ºC 储存,并在一个月内使用,以防止效力下降 .

化学反应分析

NSC697923 会发生多种类型的化学反应,主要涉及酶活性的抑制。 它与 Ubc13 的活性位点半胱氨酸相互作用,阻断 Ubc13 和泛素硫酯共轭物的形成 . 这种抑制会抑制 NF-κB 活性,这对某些癌细胞的增殖和存活至关重要 .

科学研究应用

Antitumor Activity in Neuroblastoma

Mechanism of Action

NSC697923 induces apoptosis in neuroblastoma cells by promoting the nuclear localization of p53, a critical tumor suppressor protein. This action is particularly effective in p53 wild-type neuroblastoma cell lines, where it enhances p53 transcriptional activity and promotes cell death through both p53-dependent and JNK-mediated pathways .

Key Findings

- Induction of Apoptosis : this compound significantly increased apoptosis rates in neuroblastoma cell lines (e.g., SH-SY5Y and IMR32) compared to conventional chemotherapeutics like doxorubicin and etoposide .

- Colony Formation Inhibition : The compound effectively suppressed both anchorage-dependent and independent colony formation in neuroblastoma cells, indicating strong antitumor potential .

- In Vivo Efficacy : In orthotopic mouse models of neuroblastoma, this compound treatment resulted in significant tumor regression, demonstrating its potential as an effective monotherapy .

Modulation of Radiation Resistance

Research has indicated that this compound can overcome radiation resistance in colorectal cancer cells. By repressing hypoxia-inducible factors (HIF1α and HIF2α), it enhances the sensitivity of these cells to radiation therapy .

Study Insights

- Cell Line Studies : In studies using HCT116 and SW480 colorectal cancer cell lines, this compound combined with radiation treatment showed remarkable growth inhibition, particularly under hypoxic conditions .

- Mechanistic Understanding : The compound's ability to modulate HIF expression is critical for enhancing the efficacy of radiation therapy.

Antifungal Activity

Interestingly, this compound has also been studied for its antifungal properties. It demonstrated antagonistic effects when combined with classical antifungal therapies, suggesting a potential role in treating fungal infections alongside cancer therapies .

Potential in Diffuse Large B-cell Lymphoma (DLBCL)

This compound has shown promise in treating DLBCL by selectively inhibiting NF-kB activation, which is crucial for the survival of these cancer cells. The compound induces apoptosis in both activated B-cell-like DLBCL and germinal center B-cell-like DLBCL subtypes .

Data Table: Summary of this compound Applications

| Application Area | Key Findings | Cell Lines/Models Used |

|---|---|---|

| Neuroblastoma | Induces apoptosis via p53 activation | SH-SY5Y, IMR32, LA-N-6 |

| Radiation Resistance | Overcomes resistance by modulating HIF expression | HCT116, SW480 |

| Antifungal Activity | Antagonistic effects with classical antifungals | Various fungal strains tested |

| Diffuse Large B-cell Lymphoma | Induces apoptosis by inhibiting NF-kB | ABC-DLBCL and GCB-DLBCL |

Case Studies

-

Neuroblastoma Treatment

A study demonstrated that this compound effectively induced apoptosis in neuroblastoma cell lines resistant to conventional therapies. The combination of this compound with doxorubicin showed enhanced cytotoxicity compared to either agent alone . -

Colorectal Cancer Radiation Study

In a preclinical model, colorectal cancer cells treated with this compound prior to radiation exhibited significantly reduced viability compared to controls. This suggests that this compound may enhance the effectiveness of radiation therapy by targeting specific cellular pathways involved in survival under hypoxic conditions .

作用机制

NSC697923 通过抑制 E2 泛素连接酶 Ubc13-Uev1A 来发挥作用。这种抑制阻断了 Ubc13 和泛素硫酯共轭物的形成,抑制了组成性 NF-κB 活性。 在神经母细胞瘤细胞中,它通过促进 p53 的核积累和激活 JNK 途径来诱导凋亡 . 该化合物还抑制 caspase-1 酶活性以及 NLRP3 蛋白表达,有助于其抗炎作用 .

相似化合物的比较

NSC697923 在选择性抑制 Ubc13-Uev1A 酶复合物方面具有独特性。类似化合物包括:

SP600125: 一种选择性 JNK 途径抑制剂,可以逆转 this compound 在 p53 突变神经母细胞瘤细胞中的作用.

阿霉素和依托泊苷: 传统化疗药物,在神经母细胞瘤治疗的有效性方面已与 this compound 进行比较.

This compound 因其对 NF-κB 和 p53 途径的双重作用而脱颖而出,使其成为有希望的靶向癌症治疗候选药物。

生物活性

NSC697923 is a small molecule inhibitor targeting the ubiquitin-conjugating enzyme UBE2N (also known as UbcH13). Its biological activity has been extensively studied, particularly in the context of cancer therapy. This article delves into the mechanisms through which this compound exerts its effects, its impact on various cancer cell lines, and its potential therapeutic applications.

This compound functions primarily by inhibiting the formation of UBE2N∼Ub thioester conjugates, thereby blocking the transfer of ubiquitin to substrates. This disruption affects multiple signaling pathways crucial for cell proliferation and survival, particularly in cancer cells. The inhibition leads to the accumulation of proteins that would normally be degraded, such as p53 and IκB, which can induce apoptosis in tumor cells.

Key Mechanisms:

- Inhibition of UBE2N : Blocks ubiquitin transfer, affecting protein degradation pathways.

- Activation of p53 : Promotes nuclear localization of p53, enhancing its transcriptional activity and leading to increased expression of pro-apoptotic factors.

- JNK Pathway Activation : Induces apoptosis through the Jun N-terminal kinase (JNK) signaling pathway, particularly in cells with mutant p53.

In Vitro Studies

In vitro experiments have demonstrated that this compound induces cell death in neuroblastoma (NB) cell lines. A study showed that it significantly increased nuclear accumulation of p53 in wild-type p53 NB cells (e.g., SH-SY5Y and IMR32), while having a pronounced effect on apoptosis even in p53 mutant cells (e.g., SK-N-AS) through JNK pathway activation .

Table 1: Effects of this compound on Neuroblastoma Cell Lines

| Cell Line | p53 Status | Apoptosis Induction | Mechanism |

|---|---|---|---|

| SH-SY5Y | Wild-type | High | p53 nuclear localization |

| IMR32 | Wild-type | High | p53 activation |

| SK-N-AS | Mutant | Moderate | JNK pathway activation |

| LA-N-6 | Wild-type | Higher than Dox/VP16 | JNK activation |

In Vivo Studies

In vivo studies using orthotopic mouse models have confirmed the antitumor efficacy of this compound. Treatment with this compound resulted in significant tumor regression in xenografts derived from neuroblastoma cell lines . The results indicate that this compound not only induces cell death but also effectively inhibits tumor growth.

Case Studies

- Neuroblastoma Treatment : A study involving this compound demonstrated its ability to induce apoptosis in both wild-type and mutant p53 neuroblastoma cells. The treatment led to increased levels of cleaved caspase-3 and p21, indicating effective apoptosis induction .

- Diffuse Large B-Cell Lymphoma (DLBCL) : this compound has shown promise against DLBCL by inhibiting Ubc13-mediated NF-κB activation, which is crucial for cell survival in this type of cancer. The compound induced apoptosis in both ABC and GCB subtypes of DLBCL .

属性

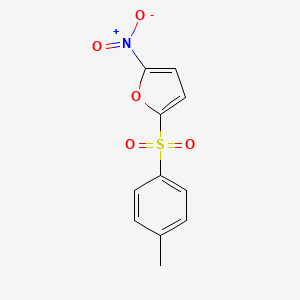

IUPAC Name |

2-(4-methylphenyl)sulfonyl-5-nitrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5S/c1-8-2-4-9(5-3-8)18(15,16)11-7-6-10(17-11)12(13)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUHIPWCDXOLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343351-67-7 | |

| Record name | 343351-67-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。